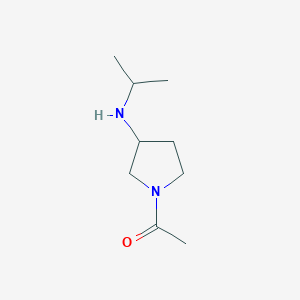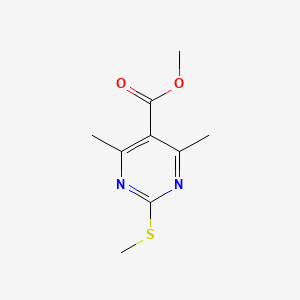![molecular formula C21H23N5O3 B2507094 6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876670-37-0](/img/no-structure.png)
6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mesoionic Purinone Analogs and Synthesis Properties
Research by Coburn & Taylor (1982) explored mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione. They examined hydrolytic ring-opening reactions and 1,3-dipolar cycloaddition processes.
Synthesis and Pharmacological Evaluation
A study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives and amide derivatives of imidazo[2,1-f]purines. These compounds were evaluated as potential ligands for serotonin receptors, suggesting their utility in research for anxiolytic/antidepressant activity.
Synthesis and Biological Activity of Polymethylene Purine Derivatives
Nilov et al. (1995) focused on the synthesis of 7,8-polymethylenehypoxanthines, precursors for various purines with potential antiviral and antihypertensive activities. Their work, detailed in Nilov et al. (1995), provided insights into the antiviral and antihypertensive properties of these derivatives.
Receptor Affinity and Phosphodiesterases Activity
Zagórska et al. (2016) synthesized octahydro- and dimethoxy- isoquinolin-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines, evaluating their receptor affinity and enzyme activity. This work contributes to understanding the structural features responsible for receptor and enzyme activity in purine derivatives.
Synthesis of Imidazole Nucleosides and Antiviral Activity
Kim et al. (1978) conducted the first chemical synthesis of certain imidazo[1,2-a]-s-triazine derivatives. They tested these compounds against various viruses in tissue culture, as described in Kim et al. (1978), showcasing the potential of these compounds in antiviral research.
Luminescence Sensing in Metal-Organic Frameworks
Shi et al. (2015) synthesized novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks. These frameworks showed sensitivity to benzaldehyde-based derivatives, indicating their use as fluorescence sensors. Further details can be found in Shi et al. (2015).
Synthesis of Alkyl- or Phenyl-Substituted Purines
Simo et al. (1998) worked on the synthesis of alkyl- or phenyl-substituted imidazo[1,2,3-cd]purine-6,8-diones. Their research, detailed in Simo et al. (1998), contributes to the understanding of the chemical properties and potential applications of these purine derivatives.
Discovery of Inhibitors of lck Kinase
Snow et al. (2002) identified an imidazo[4,5-h]isoquinolin-7,9-dione as an ATP-competitive inhibitor of lck kinase. Their findings, as detailed in Snow et al. (2002), highlight the potential of similar compounds in inhibiting specific kinases.
Copper-Catalyzed Oxidative Coupling in Polymer Synthesis
Gamez et al. (2001) explored the use of copper-imidazole complexes in the oxidative coupling of 2,6-dimethylphenol to synthesize poly(2,6-dimethyl-1,4-phenylene ether). This study, found in Gamez et al. (2001), contributes to the field of high-performance engineering plastics.
Cytotoxic Activity of Carboxamide Derivatives
Deady et al. (2003) investigated the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. Their research in Deady et al. (2003) revealed potent cytotoxins, some with IC(50) values less than 10 nM.
Eigenschaften
CAS-Nummer |
876670-37-0 |
|---|---|
Molekularformel |
C21H23N5O3 |
Molekulargewicht |
393.447 |
IUPAC-Name |
6-(3,5-dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C21H23N5O3/c1-11-7-12(2)9-16(8-11)25-14(4)15(5)26-17-18(22-20(25)26)23(6)21(29)24(19(17)28)10-13(3)27/h7-9H,10H2,1-6H3 |
InChI-Schlüssel |
CJKQBSJGGRHJSE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)C)C)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2507015.png)
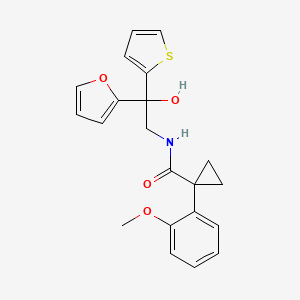
![1-(4-methylphenyl)-3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2507019.png)
![[(2S,4R)-2-(Hydroxymethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2507020.png)
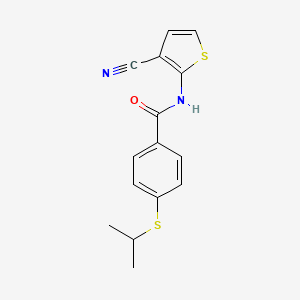
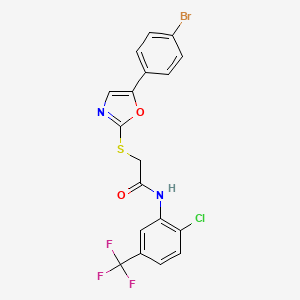
![3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2507024.png)
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2507025.png)
![2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide](/img/structure/B2507031.png)
